molecular formula C13H18O2 B13902550 4'-iso-Butoxy-2'-methylacetophenone

4'-iso-Butoxy-2'-methylacetophenone

Cat. No.: B13902550
M. Wt: 206.28 g/mol
InChI Key: BCQNGAKCVODOER-UHFFFAOYSA-N
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Description

4’-iso-Butoxy-2’-methylacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of an iso-butoxy group and a methyl group attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-iso-Butoxy-2’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of iso-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of 4’-iso-Butoxy-2’-methylacetophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4’-iso-Butoxy-2’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-iso-Butoxy-2’-methylacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its detailed mechanism of action .

Biological Activity

4'-iso-Butoxy-2'-methylacetophenone is an organic compound classified as an acetophenone derivative. Its unique structural features, including an iso-butoxy group at the para position and a methyl group at the ortho position relative to the carbonyl group, contribute to its distinct biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Molecular Formula : C13H18O2
  • Molecular Weight : Approximately 206.28 g/mol

The compound undergoes various chemical reactions, such as oxidation, reduction, and substitution, which can lead to different derivatives with varying biological activities.

Common Reactions

  • Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction of the carbonyl group can yield alcohols using sodium borohydride.
  • Substitution : The aromatic ring can participate in electrophilic substitution reactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity depending on the context.

In Vitro Studies

Research has shown that this compound can be utilized in various biochemical assays to study enzyme-catalyzed reactions. For example:

  • Cytotoxicity Assays : The compound has been evaluated for its cytotoxic effects against different cancer cell lines using assays like MTT and colony-forming assays. These studies assess its potential as an anticancer agent by determining its ability to inhibit cell proliferation and induce apoptosis .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which warrants further investigation into its potential as a therapeutic agent in infectious diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4'-MethylacetophenoneLacks iso-butoxy group; only has a methyl groupLower hydrophobicity; less active
4'-EthylacetophenoneContains an ethyl group instead of iso-butoxySimilar activity; slightly different solubility
4'-CyanoacetophenoneFeatures a cyano groupDifferent chemical properties; lower biological activity

The structural uniqueness of this compound allows for specific interactions in biological systems, enhancing its potential as a valuable compound for research and industrial applications.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on various tumor cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting its potential role as an anticancer agent .
  • Evaluation of Antimicrobial Effects :
    • In vitro tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibits notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Impact on Drug Metabolism :
    • Research highlighted that the compound's inhibition of cytochrome P450 enzymes could lead to significant alterations in drug metabolism profiles for co-administered medications. This finding emphasizes the need for cautious evaluation when considering it in therapeutic contexts.

Properties

IUPAC Name

1-[2-methyl-4-(2-methylpropoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-12-5-6-13(11(4)14)10(3)7-12/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQNGAKCVODOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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